Chiral Purity and Enantiomeric Excess: Comparative Analysis of (3R)- vs. Racemic 1-Heptyn-3-ol
1-Heptyn-3-ol, (3R)- (CAS 51703-65-2) is supplied as a single enantiomer with defined stereochemical configuration, whereas the widely available racemic 1-Heptyn-3-ol (CAS 7383-19-9) comprises an equimolar mixture of (R)- and (S)-enantiomers . The racemic form exhibits no net optical rotation, while the (3R)-enantiomer is designated (R)-(+)-Hept-1-yn-3-ol, indicating dextrorotatory specific rotation in standard polarimetric measurement .
| Evidence Dimension | Stereochemical composition and optical activity |
|---|---|
| Target Compound Data | Single (R)-enantiomer, (R)-(+)-Hept-1-yn-3-ol, CAS 51703-65-2 |
| Comparator Or Baseline | Racemic 1-Heptyn-3-ol (equimolar R/S mixture), CAS 7383-19-9, zero net optical rotation |
| Quantified Difference | Qualitative optical activity distinction: dextrorotatory (+) for (3R)-enantiomer vs. racemic null |
| Conditions | Polarimetric measurement conditions (specific rotation values not publicly disclosed for this compound) |
Why This Matters
Procurement of the defined (3R)-enantiomer ensures stereochemical fidelity in downstream asymmetric transformations, eliminating the 50% material waste and purification burden inherent to racemic starting materials.
